rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione
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Overview
Description
Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is a complex organic compound with a unique structure that includes a thieno[3,4-c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thieno[3,4-c]furan ring system. The hydroxymethyl and methyl groups are then introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce a dihydro derivative.
Scientific Research Applications
Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thieno[3,4-c]furan ring system can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A related compound with a furan ring and hydroxymethyl group.
2,5-Bis(hydroxymethyl)furan: Another similar compound with two hydroxymethyl groups on a furan ring.
Uniqueness
Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12O5S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(3aS,6aS)-6a-(hydroxymethyl)-3a-methyl-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |
InChI |
InChI=1S/C8H12O5S/c1-7-4-14(11,12)5-8(7,2-9)3-13-6(7)10/h9H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
IWRSWFULQBARDE-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@]12CS(=O)(=O)C[C@]1(COC2=O)CO |
Canonical SMILES |
CC12CS(=O)(=O)CC1(COC2=O)CO |
Origin of Product |
United States |
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